molecular formula C15H12ClN3O2S B3020834 3-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 946358-00-5

3-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B3020834
CAS No.: 946358-00-5
M. Wt: 333.79
InChI Key: WWKSOHRDCGDSKU-UHFFFAOYSA-N
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Description

3-Chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 7, a keto group at position 5, and a 3-chlorobenzamide moiety at position 4.

Properties

IUPAC Name

3-chloro-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-4-3-5-11(16)6-10/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKSOHRDCGDSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine ring.

    Introduction of the benzamide group: The thiazolopyrimidine intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The benzamide group can participate in condensation reactions with other carbonyl compounds to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Conditions typically involve heating in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or ethers.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

3-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

  • 6-Chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-3-carboxamide (BI58564) : Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom that may enhance hydrogen bonding and solubility. Molecular weight: 334.78 g/mol .
  • 3,4-Diethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide : Features diethoxy groups on the benzene ring, increasing lipophilicity and possibly improving membrane permeability. Molecular weight: 373.43 g/mol .

Modifications to the Thiazolo[3,2-a]Pyrimidine Core

  • 3,8-Diphenyl-5-(4-Methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine : Replaces the benzamide with a pyrrolo-thiazolo-pyrimidine fused system, altering π-π stacking interactions .

Spectral Data

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 492 for compound 3) and isotopic patterns validate molecular formulas .
  • NMR : Disappearance of ethyl ester signals in 13C NMR (compound 3) and NH proton signals in 1H NMR (compound 13) confirm structural transformations .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Benzamide Substituent Thiazolo Core Substituents Molecular Weight (g/mol) Notable Properties
3-Chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide 3-Chlorobenzamide 3,7-Dimethyl Not reported Potential kinase inhibition
6-Chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-3-carboxamide (BI58564) Pyridine-3-carboxamide 3,7-Dimethyl 334.78 Enhanced solubility
3,4-Diethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide 3,4-Diethoxybenzamide 7-Methyl 373.43 High lipophilicity
N-{2,7-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methylbenzamide 4-Methylbenzamide 2,7-Dimethyl Not reported Altered metabolic stability

Biological Activity

3-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy against various biological targets.

Chemical Structure

The compound features a thiazolo-pyrimidine core with a benzamide substituent, which is critical for its biological activity. The structural formula can be represented as follows:

C14H14ClN3O2S\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induces apoptosis via caspase activation
A549 (Lung)15.0Inhibits PI3K/Akt signaling pathway
HeLa (Cervical)10.0Disrupts microtubule formation

The compound's ability to induce apoptosis has been linked to its interaction with the Bcl-2 family of proteins and the activation of caspases, which are crucial for programmed cell death .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Assay Type Effect Observed
ELISA for CytokinesDecrease in TNF-alpha by 40%
NO ProductionInhibition of NO production by 50%

This anti-inflammatory activity suggests potential therapeutic applications in chronic inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound appears to inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Modulation of Cell Signaling : It alters critical signaling pathways such as PI3K/Akt and MAPK pathways, leading to reduced cell growth and increased apoptosis.
  • Interaction with DNA : There is evidence suggesting that the compound may intercalate with DNA or inhibit topoisomerases, further contributing to its anticancer effects.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure.
  • In Vivo Studies : In murine models bearing tumor xenografts, administration of the compound led to a marked reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent.

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